molecular formula C9H14N2O4S2 B117852 Cartasteine CAS No. 149079-51-6

Cartasteine

Cat. No. B117852
M. Wt: 278.4 g/mol
InChI Key: UGHACTSHTBCZGG-PHDIDXHHSA-N
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Description

Cartasteine is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic derivative of the amino acid taurine, and it has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

  • Plastein Reaction and Its Applications in Food Proteins or Bioactive Peptides : This paper reviews the chemical mechanism and applications of the plastein reaction in food proteins, with potential applications in enhancing the activities of bioactive peptides (Zhao Xinhua & S. Hui, 2011).

  • Mechanisms of Plastein Formation, and Prospective Food and Nutraceutical Applications of the Peptide Aggregates : This research discusses the formation of plastein, a gel-like product of protease-induced peptide aggregation, and its potential applications in food and health promotion (M. Gong et al., 2014).

  • Old Products, New Applications? Considering the Multiple Bioactivities of Plastein in Peptide-Based Functional Food Design : This article explores the bioactivities of plastein, such as angiotensin converting enzyme inhibition and antioxidant activities, and its application in functional food design (Chibuike C. Udenigwe & S. R. C. K. Rajendran, 2016).

  • Caracterização química e nutricional de plasteína produzida a partir de hidrolisado pancreático de isolado protéico de soja : This research focuses on the chemical characterization of plastein produced from a pancreatic hydrolysate of soy protein isolate, with implications for food formulation in clinical nutrition (M. T. S. Martins, 2005).

properties

IUPAC Name

(4S)-3-[2-[[(2R)-2-sulfanylpropanoyl]amino]acetyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S2/c1-5(16)8(13)10-2-7(12)11-4-17-3-6(11)9(14)15/h5-6,16H,2-4H2,1H3,(H,10,13)(H,14,15)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHACTSHTBCZGG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N1CSCC1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N1CSC[C@@H]1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cartasteine

CAS RN

149079-51-6
Record name Cartasteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149079516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARTASTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3N11DY0TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PINN LIST - WHO Drug Information, 2007 - Citeseer
WHO Drug Information provides an overview of topics relating to drug development and regulation that are of current relevance and importance, and includes the lists of proposed and …
Number of citations: 6 citeseerx.ist.psu.edu

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